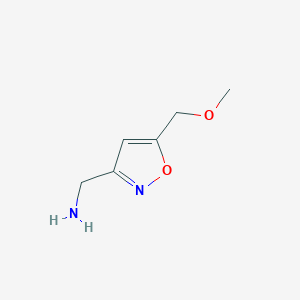
(5-(Methoxymethyl)isoxazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Methoxymethyl)isoxazol-3-yl)methanamine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Méthodes De Préparation
The synthesis of (5-(Methoxymethyl)isoxazol-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(5-(Methoxymethyl)isoxazol-3-yl)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and concentrated hydrochloric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroxylamine hydrochloride can yield 3-amino-5-methylisoxazole .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives, including (5-(Methoxymethyl)isoxazol-3-yl)methanamine, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In the industry, these compounds are used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (5-(Methoxymethyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
(5-(Methoxymethyl)isoxazol-3-yl)methanamine can be compared with other similar compounds, such as (5-Methylisoxazol-3-yl)methanamine hydrochloride and (5-(methoxymethyl)-1,2-oxazol-3-yl)methanamine hydrochloride . These compounds share a similar isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
[5-(methoxymethyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C6H10N2O2/c1-9-4-6-2-5(3-7)8-10-6/h2H,3-4,7H2,1H3 |
Clé InChI |
IGCGXAQQMDRJRS-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=NO1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


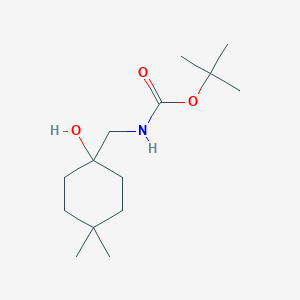
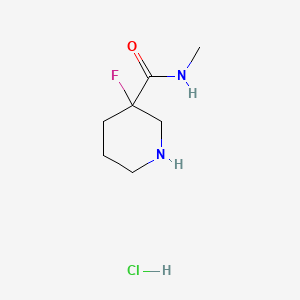
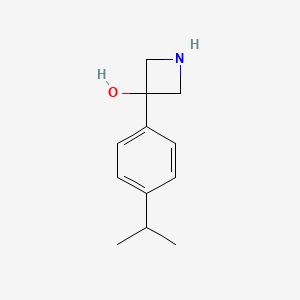
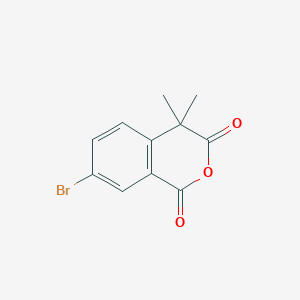
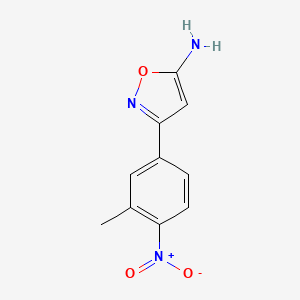
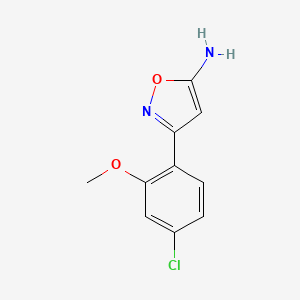
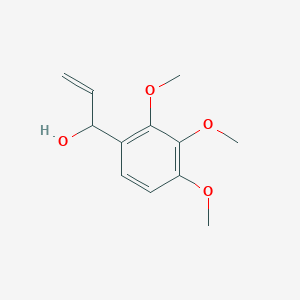
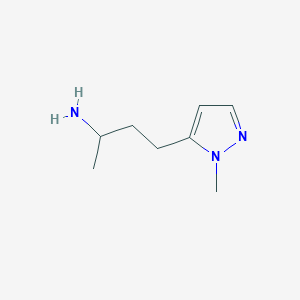

![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
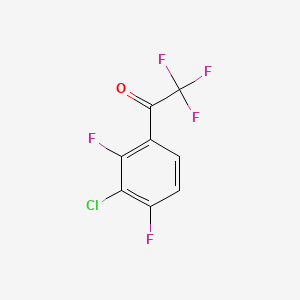

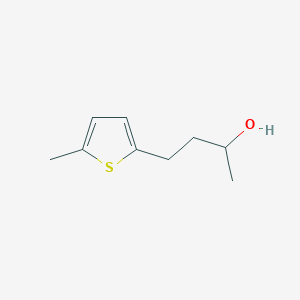
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
